2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

CFTR corrector ΔF508-NBD1 binding pocket selectivity

NSC118208 is the experimentally validated ΔF508-CFTR pocket 1 corrector essential for dual-pocket CFTR correction strategies. Its 3-nitrobenzylthio substituent at purine C2 confers specific binding to ΔF508-NBD1 pocket 1, disrupting pathogenic keratin 8–CFTR interactions (confirmed by PLA/SPR). Demonstrates more-than-additive synergy with pocket 2 correctors NSC407882 and NSC73100 at 1 µM. Retains functional correction in patient-derived CF-KM4 serous epithelial and primary CF-HBE air-liquid interface cultures (4.4±1.8 µA/cm²). Mutant-selective over wild-type CFTR. Serves as the reference pocket 1 tool for CF drug discovery programs evaluating combinatorial corrector regimens.

Molecular Formula C12H9N5O3S
Molecular Weight 303.3 g/mol
CAS No. 15870-55-0
Cat. No. B171013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Nitrobenzyl)thio)-9H-purin-6-ol
CAS15870-55-0
Synonyms6H-Purin-6-one,1,9-dihydro-2-[[(3-nitrophenyl)Methyl]thio]-
Molecular FormulaC12H9N5O3S
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=O)C3=C(N2)N=CN3
InChIInChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18)
InChIKeyDIKVHTCRLXZEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3-Nitrobenzyl)thio)-9H-purin-6-ol (CAS 15870-55-0) – Purine-Derived CFTR Corrector for Targeted Protein Trafficking Research


2-((3-Nitrobenzyl)thio)-9H-purin-6-ol (CAS 15870-55-0, molecular formula C₁₂H₉N₅O₃S, MW 303.30 g/mol) is a synthetic purine derivative featuring a 3-nitrobenzylthio substituent at the 2-position and a hydroxyl group at the 6-position of the purine scaffold [1]. The compound is designated NSC118208 within the NCI Developmental Therapeutics Program repository and has been identified as a CFTR corrector that binds to pocket 1 of the ΔF508-NBD1 domain, thereby disrupting the pathogenic interaction between mutant CFTR and keratin 8 [2]. Its computed physicochemical properties include an XLogP3 of 1.9, topological polar surface area of 141 Ų, and a density of 1.72 g/cm³ at standard conditions [1].

Why 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol Cannot Be Replaced by Other Purinylthio CFTR Correctors


Within the class of purine-based or nitrobenzylthio-containing CFTR correctors, positional isomerism on the benzyl ring (3-nitro vs. 4-nitro), the site of attachment on the purine core (2-thio vs. 6-thio or 9-N-substituted), and the identity of the 6-substituent (hydroxyl vs. amine vs. chloro) each produce divergent binding-pocket selectivity, target engagement kinetics, and cellular efficacy profiles [1]. The 3-nitrobenzylthio group at position 2 confers specific binding to pocket 1 of the ΔF508-NBD1 domain, whereas closely related analogs such as the 4-nitrobenzylthio positional isomer (CAS 15870-56-1) or 6-thio-substituted congeners exhibit altered hydrogen-deuterium exchange signatures and differential correction activity in patient-derived epithelial models [2]. Because the compound's therapeutic value stems from its unique pocket 1 engagement—enabling synergistic co-administration with pocket 2 correctors like NSC407882—casual substitution with a structurally adjacent analog risks complete loss of this mechanistic cooperativity [2].

Quantitative Differential Evidence: 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol vs. Closest CFTR Corrector Analogs


Pocket 1 Binding Specificity Enabling Synergistic Combination with Pocket 2 Correctors

NSC118208 was demonstrated by molecular dynamics simulation and hydrogen-deuterium exchange mass spectrometry (HDex-MS) to bind exclusively to pocket 1 of the ΔF508-NBD1 domain, whereas compounds NSC407882 and NSC73100 occupy pocket 2 [1]. When 1 µM NSC118208 was co-administered with 0.1 µM NSC407882 or 1 µM NSC73100, the iodide efflux response was more than additive, consistent with a synergistic effect arising from simultaneous engagement of two distinct binding cavities on the same NBD1 domain [1]. In contrast, co-treatment of two pocket 2 compounds or two pocket 1 compounds did not produce this synergy, confirming that the pocket 1 specificity of NSC118208 is mechanistically non-redundant [1].

CFTR corrector ΔF508-NBD1 binding pocket selectivity

Retained Activity in CF Patient-Derived Epithelial Cells Where Competing Pocket 1 and Pocket 2 Correctors Fail

In CF-KM4 cells (a serous epithelial cell line derived from a ΔF508 homozygous CF patient), only NSC118208 and NSC407882 induced significant cAMP-dependent iodide efflux, while compounds NSC130813 (pocket 1) and NSC73100 (pocket 2) — both of which were active in HeLa cells — showed no detectable activity in this disease-relevant cell model [1]. In polarized human bronchial primary epithelial cells from CF patients (CF-HBE) cultured at air-liquid interface, NSC118208 treatment (1 µM, 24 h) induced cAMP-dependent Cl⁻ current of 4.4 ± 1.8 µA/cm² (approximately 16% of wild-type CFTR current), comparable to NSC407882 which induced 3.9 ± 1.2 µA/cm² [1]. Of note, neither NSC130813 nor NSC73100 were tested in CF-HBE cells due to their prior failure in CF-KM4 cells, underscoring that in vitro potency (EC50 in HeLa cells) does not predict activity in disease-relevant primary cells [1].

CFTR corrector patient-derived epithelial cells translatability

Selective Correction of Mutant ΔF508-CFTR Without Altering Wild-Type CFTR Function

Treatment of wild-type CFTR-expressing HeLa cells with 1 µM NSC118208 for 24 h produced no change in ΔICFTR (cAMP-stimulated current minus CFTRinh-172-inhibited current), indicating that the compound corrects mutant ΔF508-CFTR trafficking and function without modulating the activity of normal, properly folded CFTR channels [1]. This contrasts with potentiator-type CFTR modulators (e.g., genistein, ivacaftor/VX-770) which directly increase channel open probability of both wild-type and mutant CFTR. The same mutant-selectivity profile was observed for NSC407882, confirming that compounds discovered via the NBD1 protein-protein interaction disruption strategy exhibit mutant-selective pharmacology [1].

CFTR corrector mutant selectivity safety differentiation

Positional Isomer Differentiation: 3-Nitrobenzyl (meta) vs. 4-Nitrobenzyl (para) Substitution and Impact on Physicochemical Profile

The 3-nitrobenzyl (meta) substitution pattern of NSC118208 distinguishes it from the 4-nitrobenzyl (para) positional isomer 2-((4-nitrobenzyl)thio)-9H-purin-6-ol (CAS 15870-56-1). While both isomers share the same molecular formula (C₁₂H₉N₅O₃S) and molecular weight (303.30 g/mol), the meta-substitution in NSC118208 produces a different dipole moment and electron distribution on the benzyl ring, which influences the compound's interaction with the pocket 1 binding site of ΔF508-NBD1 [1]. Computed XLogP3 for NSC118208 is 1.9, with a topological polar surface area of 141 Ų [2]. The para isomer (CAS 15870-56-1) has not been reported in published CFTR corrector screens, nor does it carry the NCI/NSC designation associated with NBD1-targeted corrector activity, suggesting that the meta-nitro geometry is a critical determinant of pocket 1 engagement .

positional isomer physicochemical properties structure-activity relationship

Disruption of Pathogenic Keratin 8–ΔF508-CFTR Interaction Confirmed by Proximity Ligation and SPR Assays

NSC118208 was shown to disrupt the interaction between keratin 8 (K8) and ΔF508-CFTR — a pathogenic protein-protein interaction that retains the mutant CFTR in the endoplasmic reticulum and targets it for proteasomal degradation [1]. In proximity ligation assays (PLA) performed on HeLa cells expressing ΔF508-CFTR, treatment with 1 µM NSC118208 resulted in a dramatic decrease in fluorescent red spots (each spot representing a K8-ΔF508-CFTR proximity of <40 nm), comparable to the effect of 1 µM NSC407882 [1]. Surface plasmon resonance (SPR) experiments with immobilized ΔF508-NBD1 demonstrated that the combination of NSC407882 and NSC118208 reduced the K8 association rate by approximately 40% and diminished maximum K8 binding by 15–20%, whereas NSC407882 alone achieved a 10–22% reduction in association rate [1]. This mechanistic clarity distinguishes NSC118208 from CFTR correctors such as VX-809 that operate through different or less well-defined molecular targets [1].

protein-protein interaction inhibitor keratin 8 CFTR corrector mechanism

Priority Application Scenarios for 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol (NSC118208) Based on Quantitative Differentiation Evidence


Dual-Pocket CFTR Corrector Combination Screening and Synergy Validation

NSC118208 is the experimentally validated pocket 1-binding CFTR corrector required for combinatorial screening with novel pocket 2 binders. Its demonstrated synergy with NSC407882 and NSC73100 (more-than-additive iodide efflux at 1 µM co-treatment [1]) provides a benchmark for evaluating next-generation pocket 2 candidates. Procurement is justified for any CF drug discovery program evaluating dual-pocket correction strategies, as the compound serves as the reference pocket 1 tool with published combination efficacy in HeLa, CF-KM4, and CF-HBE cell models [1].

Mechanistic Studies of NBD1-Targeted Protein-Protein Interaction Disruption

The compound's defined mechanism — disruption of keratin 8–ΔF508-CFTR interaction confirmed by PLA and SPR assays [1] — supports its use as a chemical probe in studies of CFTR folding, ER retention, and proteostasis network modulation. Researchers investigating the role of intermediate filament proteins in CFTR quality control can employ NSC118208 at 1 µM as a tool to dissect K8-dependent vs. K8-independent trafficking pathways, with the added benefit of combinatory use with NSC407882 to achieve ~40% reduction in K8 association rate [1].

Patient-Derived Epithelial Cell-Based Translational Pharmacology

NSC118208 is one of only two compounds from the Odolczyk et al. virtual screening campaign that maintains functional correction activity in both CF-KM4 patient-derived serous epithelial cells and primary CF-HBE cells at air-liquid interface (4.4 ± 1.8 µA/cm², ~16% of WT CFTR current [1]). This retained activity in disease-relevant human primary cells — where NSC130813 and NSC73100 fail — makes NSC118208 a preferred chemical tool for ex vivo studies using patient-derived nasal or bronchial epithelial cultures to validate CFTR correction prior to in vivo experimentation [1].

Mutant-Selective CFTR Corrector Reference Standard for Safety Profiling

The compound's selectivity for ΔF508-CFTR over wild-type CFTR (no change in ΔICFTR in WT-CFTR HeLa cells at 1 µM [1]) qualifies it as a reference corrector for profiling mutant-selective vs. non-selective pharmacological interventions. Toxicology and safety pharmacology programs evaluating CFTR modulators can use NSC118208 as a benchmark for desirable mutant-selectivity, contrasting with potentiator-type compounds that modulate both WT and mutant channels [1].

Quote Request

Request a Quote for 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.